molecular formula C11H15N3O2 B6332235 2-Methyl-1-(4-nitrophenyl)piperazine CAS No. 1240580-66-8

2-Methyl-1-(4-nitrophenyl)piperazine

Cat. No.: B6332235
CAS No.: 1240580-66-8
M. Wt: 221.26 g/mol
InChI Key: MSOLFNXBYZHSKJ-UHFFFAOYSA-N
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Description

“2-Methyl-1-(4-nitrophenyl)piperazine” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . The molecular formula is C11H15N3O2 .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central piperazine ring with a methyl group and a 4-nitrophenyl group attached . The average molecular mass is 221.256 Da .

Mechanism of Action

Target of Action

2-Methyl-1-(4-nitrophenyl)piperazine is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It belongs to the class of organic compounds known as phenylpiperazines . These compounds typically consist of a piperazine bound to a phenyl group . The interaction of this compound with its targets and the resulting changes are subject to further scientific investigation.

Properties

IUPAC Name

2-methyl-1-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-9-8-12-6-7-13(9)10-2-4-11(5-3-10)14(15)16/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOLFNXBYZHSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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